Cyclohexanone-3,3,4,4,5,5-d6
Overview
Description
Cyclohexanone-3,3,4,4,5,5-d6 is a deuterated derivative of cyclohexanone, where six hydrogen atoms are replaced by deuterium atoms. This compound is primarily used as a stable isotope-labeled compound in various scientific research applications. The molecular formula of this compound is C6D6H4O, and it has a molecular weight of 104.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanone-3,3,4,4,5,5-d6 can be synthesized through the deuteration of cyclohexanone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions to ensure complete deuteration without affecting the cyclohexanone structure .
Industrial Production Methods: Industrial production of this compound follows a similar approach but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high yields and purity levels. The production is carefully monitored to ensure the isotopic purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanone-3,3,4,4,5,5-d6 undergoes various chemical reactions typical of aliphatic ketones due to the presence of the carbonyl group. These reactions include:
Substitution: Halogenation reactions can occur at the α-position, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Adipic acid
Reduction: Cyclohexanol-3,3,4,4,5,5-d6
Substitution: Halogenated cyclohexanone derivatives
Scientific Research Applications
Cyclohexanone-3,3,4,4,5,5-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of Cyclohexanone-3,3,4,4,5,5-d6 is primarily related to its role as a labeled compound in research. The deuterium atoms in the molecule provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. This helps in elucidating reaction mechanisms, metabolic pathways, and molecular interactions .
Comparison with Similar Compounds
Cyclohexanone-3,3,4,4,5,5-d6 is unique due to its deuterium labeling, which distinguishes it from other cyclohexanone derivatives. Similar compounds include:
Cyclohexanone: The non-deuterated form, commonly used in industrial applications and organic synthesis.
Cyclohexanol: The reduced form of cyclohexanone, used as a solvent and intermediate in chemical synthesis.
Cyclohexane: The fully saturated form, used as a solvent and in the production of nylon.
The uniqueness of this compound lies in its application as a stable isotope-labeled compound, providing valuable insights in research that other similar compounds cannot offer.
Biological Activity
Cyclohexanone-3,3,4,4,5,5-d6 is a deuterated form of cyclohexanone that has garnered interest in various fields of research due to its unique properties and potential biological applications. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C6D6H4O
- Molecular Weight : 104.180 g/mol
- CAS Number : 12998644
- Density : 0.9±0.1 g/cm³
- Boiling Point : 182.5 °C at 760 mmHg
- Flash Point : 53.8 °C
These properties make this compound suitable for various applications in organic chemistry and pharmacology.
Synthesis
This compound can be synthesized through various methods. One notable approach involves the use of deuterated reagents to ensure the incorporation of deuterium into the cyclohexanone structure. The synthesis often follows established protocols for producing deuterated compounds which are crucial for studies involving metabolic pathways and drug interactions.
The biological activity of cyclohexanone derivatives often revolves around their interaction with biological macromolecules. The presence of deuterium can influence the compound's pharmacokinetics and metabolic stability. Research indicates that deuterated compounds may exhibit altered interactions with enzymes and receptors compared to their non-deuterated counterparts .
Case Studies and Research Findings
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Anticancer Activity :
- A study demonstrated that cyclohexanone derivatives could inhibit cancer cell proliferation by affecting microtubule dynamics. The compound's structure allows it to interact with tubulin proteins, leading to microtubule depolymerization . In particular, derivatives similar to this compound showed significant antiproliferative effects in various cancer cell lines.
- Table 1 summarizes the IC50 values of related compounds in cancer cell assays:
Compound IC50 (nM) Cell Line Cyclohexanone-3,3-d6 9.0 MDA-MB-435 Cyclohexanone-2-NH2 19 Various Cancer Lines Control (Non-deuterated) 60 MDA-MB-435 - Metabolic Studies :
Properties
IUPAC Name |
3,3,4,4,5,5-hexadeuteriocyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1D2,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIVVAPYMSGYDF-NMFSSPJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)CC(C1([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514641 | |
Record name | (3,3,4,4,5,5-~2~H_6_)Cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54513-99-4 | |
Record name | (3,3,4,4,5,5-~2~H_6_)Cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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